molecular formula C11H11N3O3 B8289629 1-(4-methoxy-benzyl)-3-nitro-1H-pyrazole

1-(4-methoxy-benzyl)-3-nitro-1H-pyrazole

Cat. No.: B8289629
M. Wt: 233.22 g/mol
InChI Key: JPHFKUSGOWDWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-benzyl)-3-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative featuring a 4-methoxybenzyl group at the N1 position. This compound is part of the pyrazole heterocyclic family, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science . Its molecular formula is C₁₁H₁₁N₃O₃, with a molecular weight of 237.22 g/mol (calculated from ).

Synthesis of this compound typically involves alkylation of a nitro-pyrazole precursor with a 4-methoxybenzyl halide under basic conditions. For example, references 4-bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole (CAS: 1455366-34-3), synthesized for further functionalization. Pyrazole derivatives like this are often intermediates in drug discovery, particularly in targeting enzymes or receptors due to their structural versatility .

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-nitropyrazole

InChI

InChI=1S/C11H11N3O3/c1-17-10-4-2-9(3-5-10)8-13-7-6-11(12-13)14(15)16/h2-7H,8H2,1H3

InChI Key

JPHFKUSGOWDWCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(4-methoxy-benzyl)-3-nitro-1H-pyrazole, we compare it with structurally analogous pyrazole derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison of Selected Pyrazole Derivatives

Compound Name Substituents (R1, R3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound R1: 4-methoxybenzyl, R3: NO₂ C₁₁H₁₁N₃O₃ 237.22 Intermediate for drug synthesis
1-(3-Chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole R1: 3-Cl-4-F-benzyl, R3: NO₂ C₁₀H₇ClFN₃O₂ 255.63 Higher halogen-induced polarity
1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole R1: 2-Cl-benzyl, R3: NO₂ C₁₀H₈ClN₃O₂ 237.64 Density: 1.42 g/cm³; Predicted acidity (pKa): -2.84
1-(3-Fluorobenzyl)-3-nitro-1H-pyrazole R1: 3-F-benzyl, R3: NO₂ C₁₀H₈FN₃O₂ 221.19 Noted for potential bioactivity
1-(Trifluoromethyl)-3-nitro-1H-pyrazole R1: CF₃, R3: NO₂ C₄H₂F₃N₃O₂ 173.07 High electrophilicity; used in fluorinated drug design
4-Nitro-3-methoxy-N-(4-methoxybenzyl)-1H-pyrazole-5-carboxamide R1: 4-methoxybenzyl, R3: NO₂, R5: CONH(4-methoxybenzyl) C₁₃H₁₄N₄O₅ 306.27 Carboxamide group enhances hydrogen-bonding capacity

Key Findings

Nitro Group Positioning: The nitro group at C3 (common across all analogs) enhances electrophilicity, facilitating nucleophilic substitution reactions.

Synthetic Accessibility :

  • Halogenated derivatives (e.g., 3-chloro-4-fluorobenzyl ) often require harsher conditions for alkylation due to decreased benzyl halide reactivity. In contrast, the 4-methoxybenzyl group in the target compound allows milder synthesis protocols, as seen in .
  • The trifluoromethyl analog () is synthesized via AgBF4-mediated fluorination, highlighting the need for specialized reagents compared to the methoxybenzyl derivative.

For example, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile () demonstrates insecticidal properties, suggesting that nitro-pyrazoles with aryl substituents are promising leads .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.